molecular formula C24H32N4O3 B2809489 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 900006-10-2

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No.: B2809489
CAS No.: 900006-10-2
M. Wt: 424.545
InChI Key: YLFFTFAPPXDSQQ-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethylamino group, a morpholinoethyl group, and a dimethylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of this compound is Histone deacetylase (HDAC) . HDACs are responsible for the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4). This deacetylation is a key process in epigenetic repression and plays a significant role in transcriptional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps:

  • Formation of the Intermediate: : The initial step involves the preparation of 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.

  • Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane, and the reaction mixture is kept at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxides, while reduction of the oxalamide group can produce primary or secondary amines.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. Preliminary studies suggest that it interacts with cellular signaling pathways that are crucial for tumor growth and proliferation. The isoquinoline derivative's structure allows it to target specific receptors involved in cancer progression, potentially leading to the development of new cancer therapies .

Enzyme Inhibition

The compound is believed to inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating various diseases. By modulating enzyme activity, it may help regulate biochemical processes that are dysregulated in certain conditions.

Receptor Binding

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide may bind to specific receptors, altering their activity and influencing cellular responses. This receptor interaction is critical for developing drugs targeting neurological disorders and other conditions where receptor modulation is advantageous.

Case Study 1: Cancer Research

A study conducted on the effects of this compound showed promising results in inhibiting the growth of various cancer cell lines. The compound demonstrated a dose-dependent response in reducing cell viability, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Biochemical Pathway Modulation

In another investigation, the compound was tested for its ability to modulate specific biochemical pathways associated with metabolic disorders. Results indicated that it could effectively alter the activity of certain enzymes linked to glucose metabolism, highlighting its potential use in diabetes management.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-Cancer ActivityInhibits tumor growth via receptor interaction
Enzyme InhibitionModulates metabolic pathways
Receptor BindingAlters receptor activity for therapeutic effects

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)acetamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)urea

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-6-9-21(10-7-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFFTFAPPXDSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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